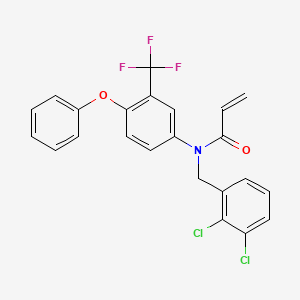BPK-21
CAS No.:
Cat. No.: VC13798428
Molecular Formula: C23H16Cl2F3NO2
Molecular Weight: 466.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H16Cl2F3NO2 |
|---|---|
| Molecular Weight | 466.3 g/mol |
| IUPAC Name | N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C23H16Cl2F3NO2/c1-2-21(30)29(14-15-7-6-10-19(24)22(15)25)16-11-12-20(18(13-16)23(26,27)28)31-17-8-4-3-5-9-17/h2-13H,1,14H2 |
| Standard InChI Key | LTDXUNCJQPHZOF-UHFFFAOYSA-N |
| SMILES | C=CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2=CC(=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
| Canonical SMILES | C=CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2=CC(=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
Introduction
BPK-21 is an active acrylamide compound that has been identified for its role in suppressing T cell activation. This suppression is achieved through the blockade of the ERCC3 helicase function, specifically targeting the cysteine residue C342 . BPK-21 is primarily used in research settings and is not intended for human use .
Biological Activity of BPK-21
BPK-21 is known to significantly impair T cell activation at concentrations as low as 20 µM. This effect is attributed to its ability to block the ERCC3 helicase function, which plays a crucial role in DNA repair and transcription processes . Unlike other compounds that suppress both NF-kB and NFAT pathways, BPK-21 specifically affects NFAT transcriptional activity without impacting NF-kB DNA binding .
Research Findings and Applications
Research on BPK-21 has highlighted its potential as an immunosuppressive agent. Studies have shown that it can effectively suppress T cell activation without causing significant cytotoxicity, making it a valuable tool for understanding immune cell function and developing new therapeutic strategies . The compound's unique mechanism of action, targeting ERCC3, distinguishes it from other immunosuppressants and suggests potential applications in managing autoimmune diseases or preventing transplant rejection.
Comparison with Other Compounds
BPK-21 is part of a broader class of electrophilic compounds that include other acrylamides and α-chloroacetamides. These compounds have been shown to suppress T cell activation through various mechanisms, often targeting cysteine residues in key proteins involved in immune signaling pathways . Unlike BPK-21, some compounds like BPK-25 also inhibit TMEM173 activation, affecting inflammatory cytokine production .
Future Directions
Further research on BPK-21 could explore its therapeutic potential in autoimmune diseases or as an adjunct therapy in transplantation medicine. Additionally, understanding the broader implications of ERCC3 blockade in immune cell function could lead to new insights into the regulation of immune responses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume